molecular formula C20H13Cl2N3O3 B2482369 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide CAS No. 710284-99-4

3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide

Cat. No.: B2482369
CAS No.: 710284-99-4
M. Wt: 414.24
InChI Key: HGDMXHODZWEPRJ-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, methoxy, and oxazolo-pyridinyl groups attached to a benzamide core. Its molecular formula is C20H13Cl2N3O3, and it has a molecular weight of 414.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts may be employed to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dichloro-4-methoxy-N-(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and methoxy groups, along with the oxazolo-pyridinyl moiety, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c1-27-17-14(21)9-12(10-15(17)22)19(26)24-13-6-4-11(5-7-13)20-25-18-16(28-20)3-2-8-23-18/h2-10H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDMXHODZWEPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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